![molecular formula C24H27NO5 B4532577 ethyl 1-[oxo(phenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B4532577.png)
ethyl 1-[oxo(phenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate
Description
Synthesis Analysis
The synthesis of similar piperidine derivatives often involves one-pot reactions, catalytic processes, or Knoevenagel condensation reactions. For instance, ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates were synthesized using ethyl 2-cyano-3-ethoxyprop-2-enoate and acetoacetanilides in the presence of a catalytic amount of piperidine in ethanol at room temperature, demonstrating the utility of piperidine as a catalyst in synthesizing complex organic molecules (Hayotsyan et al., 2019).
Molecular Structure Analysis
The molecular and crystal structures of related compounds have been determined by X-ray diffraction analysis, revealing considerable conformational flexibility and the ability to form an extended network of intramolecular and intermolecular hydrogen bonds. These structures often crystallize in noncentrosymmetric and polysystem crystals, highlighting the influence of hydrogen bonds on the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Piperidine derivatives show a wide range of chemical reactivity and have been used in various chemical transformations. For example, the introduction of protecting groups for phenols demonstrates the versatility of piperidine derivatives in organic synthesis, showing stability to ortho-lithiation conditions and the possibility of deprotection via different routes (Norén, 2021).
Physical Properties Analysis
The physical properties, such as crystal packing and stability, are significantly influenced by intermolecular interactions, including hydrogen bonding and C-H...π interactions. These interactions play a crucial role in determining the crystal structure and stability of these compounds, as demonstrated in various studies (Kumar et al., 2016).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, such as their reactivity towards acetylcholinesterase inhibition, highlight their potential in various applications, including medicinal chemistry. The synthesis and evaluation of derivatives for anti-acetylcholinesterase activity illustrate the importance of substituent effects on biological activity (Sugimoto et al., 1990).
properties
IUPAC Name |
ethyl 1-(2-oxo-2-phenylacetyl)-3-(2-phenoxyethyl)piperidine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-2-29-23(28)24(15-17-30-20-12-7-4-8-13-20)14-9-16-25(18-24)22(27)21(26)19-10-5-3-6-11-19/h3-8,10-13H,2,9,14-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZOILFUQPQKJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C(=O)C2=CC=CC=C2)CCOC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.